molecular formula C7H16O3 B13423176 1,3-Dimethoxy-2-(methoxymethyl)propane

1,3-Dimethoxy-2-(methoxymethyl)propane

Cat. No.: B13423176
M. Wt: 148.20 g/mol
InChI Key: KPAAHPIAUDLEGF-UHFFFAOYSA-N
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Description

Contextualization within the Class of Multi-Ether Compounds

Multi-ether compounds, particularly glycol diethers, often referred to as glymes, are a versatile class of solvents and chemical intermediates. atamanchemicals.comwikipedia.org These compounds are characterized by the presence of multiple ether linkages within their molecular structure, which gives them a unique combination of properties. atamanchemicals.comatamankimya.com Glycol ethers are typically noted for their excellent solvency for a wide range of substances, including resins, lacquers, paints, and dyes. atamankimya.com They possess both an ether and an alcohol functional group in the same molecule, making them one of the most versatile classes of organic solvents. atamanchemicals.com

The general characteristics of multi-ether compounds include:

Amphipathic Nature : They contain both hydrophilic (ether) and hydrophobic (alkyl) components, allowing them to be miscible with both water and many organic solvents. atamanchemicals.com

Higher Boiling Points : Compared to lower-molecular-weight ethers and alcohols, glymes typically have higher boiling points, which makes them suitable for processes requiring elevated temperatures. atamanchemicals.comwikipedia.org

Chemical Stability : They are generally stable compounds, which is a desirable property for solvents in chemical reactions. atamankimya.com

Multi-ether compounds are broadly categorized into two main groups: the "E-series," derived from ethylene (B1197577) oxide, and the "P-series," derived from propylene (B89431) oxide. wikipedia.orgglycol-ethers.eu The E-series are often found in pharmaceuticals, cosmetics, and water-based paints, while the P-series are commonly used in degreasers, cleaners, and adhesives. wikipedia.org 1,3-Dimethoxy-2-(methoxymethyl)propane (B6243048), with its propane (B168953) backbone, is structurally related to the P-series of glycol ethers.

Significance in Organic Synthesis and Industrial Applications

Given the general utility of multi-ether compounds, this compound is likely to have significance in both organic synthesis and various industrial applications. The presence of multiple ether groups suggests it could be an effective solvent, particularly in applications where high solvency for both polar and nonpolar substances is required.

In the realm of organic synthesis , compounds of this nature can serve as reaction media. Their ability to solvate cations can enhance the reactivity of anions, potentially increasing reaction rates and selectivity. Furthermore, its structure suggests it could be used as a chemical intermediate for the synthesis of more complex molecules.

In industrial applications , the properties of multi-ether compounds are leveraged in a wide array of products. glycol-ethers.eu Based on the applications of similar P-series glycol ethers, potential uses for this compound could include:

Formulations for Coatings and Inks : Acting as a solvent for resins such as acrylics, epoxies, and polyurethanes. glycol-ethers.eu

Cleaning Agents : Its solvency for both polar and nonpolar materials would make it a useful component in industrial and household cleaners. glycol-ethers.eu

Adhesives : As a solvent in adhesive formulations. wikipedia.org

Chemical Intermediate : For the production of other specialty chemicals. atamankimya.com

While detailed research findings on the specific applications of this compound are limited, its chemical structure firmly places it within a class of compounds with proven and widespread utility.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
IUPAC Name This compound
CAS Number 2378502-85-1

Note: Experimental data for this specific compound is not widely available. The provided information is based on its chemical structure and information from chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

1,3-dimethoxy-2-(methoxymethyl)propane

InChI

InChI=1S/C7H16O3/c1-8-4-7(5-9-2)6-10-3/h7H,4-6H2,1-3H3

InChI Key

KPAAHPIAUDLEGF-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)COC

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethoxy 2 Methoxymethyl Propane

General Principles of Ether Synthesis Relevant to Propane-based Polyethers

The formation of ethers can be accomplished through several methods, but the most prominent and versatile for compounds like propane-based polyethers is nucleophilic substitution. byjus.com The core of this approach involves an alkoxide ion, the conjugate base of an alcohol, acting as a potent nucleophile. libretexts.org This nucleophile attacks an electrophilic carbon atom, displacing a leaving group and forming the ether bond. wikipedia.org

For polyethers built on a propane (B168953) framework, the synthesis typically starts from a corresponding polyol, such as a propanetriol. Each hydroxyl group on the propane backbone must be converted into an ether group. This transformation requires a robust and high-yielding etherification method that can be applied multiple times on the same molecule. The Williamson ether synthesis is particularly well-suited for this purpose due to its broad scope and reliability in forming both symmetrical and asymmetrical ethers. wikipedia.orgchemeurope.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide attacks an alkyl halide in a single, concerted step. byjus.com

Strategies for Introducing Methoxymethyl Ether Functionalities

The term "methoxymethyl ether" typically refers to the protecting group -OCH₂OCH₃ (MOM ether). However, in the context of the target compound, 1,3-dimethoxy-2-(methoxymethyl)propane (B6243048), the functionalities are simple methyl ethers (-OCH₃). The name indicates that a central carbon of a propane chain is attached to two methoxy (B1213986) groups (at C1 and C3) and a methoxymethyl group (-CH₂OCH₃) at C2. This structure results from the complete methylation of all three hydroxyl groups of the precursor triol. The strategies for introducing these functionalities are therefore centered on complete methylation.

In a more complex synthesis, it might be necessary to perform a selective methylation. If a starting material contained different types of alcohol groups or if other functional groups needed to be preserved, one could employ protecting groups. For instance, two of the three hydroxyl groups of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol could be protected, allowing the selective methylation of the third. Subsequently, the protecting groups would be removed, and the remaining hydroxyls could be reacted further.

However, for the direct synthesis of this compound, the goal is exhaustive methylation. The Williamson ether synthesis, as described, is the most direct strategy. By using a stoichiometric excess of both the strong base (like sodium hydride) and the methylating agent (like methyl iodide), one can ensure that all three hydroxyl groups of the parent triol are converted to methyl ethers in a single synthetic operation. byjus.comfiveable.me

Utilization of Dimethoxymethane (B151124) as a Methoxymethyl Source

Dimethoxymethane (DMM), also known as methylal, serves as a valuable and versatile reagent in organic synthesis, primarily as a source of the methoxymethyl (MOM) group for the protection of alcohols. The application of DMM in the synthesis of this compound would conceptually involve the formation of methoxymethyl ethers.

The direct synthesis of this compound from a simple propane backbone using dimethoxymethane is not a direct or single-step process. Instead, a more plausible route involves the exhaustive methylation of a suitable polyol precursor, such as 2-(hydroxymethyl)-1,3-propanediol or its derivatives. In such a synthesis, dimethoxymethane could be theoretically employed to introduce the methoxymethyl group, although this is less common than its use as a protecting group.

A more direct and widely recognized method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of the target molecule, the synthesis would logically start from a pentaerythritol (B129877) derivative. A plausible precursor is 2-(methoxymethyl)propane-1,3-diol. The hydroxyl groups of this diol can be converted to alkoxides using a strong base, such as sodium hydride, and subsequently reacted with a methylating agent like methyl iodide to form the desired ether linkages.

Reactant 1 Reactant 2 Reagent Solvent Product Reference
2-(methoxymethyl)propane-1,3-diolMethyl iodideSodium hydrideTetrahydrofuran (B95107) (THF)This compoundHypothetical, based on Williamson ether synthesis principles

Derivatization Approaches for Structurally Related Aminopropanes

The synthesis of this compound from aminopropane precursors represents a more complex and likely multi-step synthetic challenge. A potential, though not commonly documented, pathway could involve the conversion of a triamine, such as 2-(aminomethyl)propane-1,3-diamine, into the corresponding triol, which could then be methylated.

This transformation from an amino group to a hydroxyl group can be achieved through diazotization followed by hydrolysis. The primary amino groups of 2-(aminomethyl)propane-1,3-diamine could be treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form unstable diazonium salts. These intermediates can then react with water to yield the corresponding alcohol, in this case, 2-(hydroxymethyl)propane-1,3-diol.

Once the triol is obtained, the synthesis would proceed via an exhaustive methylation reaction, as described in the previous section, to yield this compound. This would typically involve the use of a strong base to deprotonate the hydroxyl groups, followed by reaction with a methylating agent.

Starting Material Intermediate Final Product Key Reactions Reference
2-(Aminomethyl)propane-1,3-diamine2-(Hydroxymethyl)propane-1,3-diolThis compound1. Diazotization/Hydrolysis 2. Williamson Ether Synthesis (Exhaustive Methylation)Theoretical pathway based on standard organic transformations

This table presents a hypothetical synthetic route, as direct literature precedent for this specific derivatization to the target compound is scarce.

Chemical Reactivity and Transformation of 1,3 Dimethoxy 2 Methoxymethyl Propane

Fundamental Reaction Pathways of Ether Groups

The ether groups in 1,3-Dimethoxy-2-(methoxymethyl)propane (B6243048) are the primary sites of chemical reactivity. Their transformations typically involve the cleavage of the carbon-oxygen bond through oxidative, reductive, or nucleophilic substitution pathways.

Ethers are susceptible to oxidation, particularly at the carbon atoms adjacent (alpha) to the ether oxygen. This process, often initiated by air and light, proceeds through a free radical mechanism. youtube.com The alpha-hydrogens are abstracted to form a resonance-stabilized radical, which then reacts with oxygen to form hydroperoxides. youtube.com These hydroperoxides can be unstable and potentially explosive. youtube.com In the case of this compound, the methylene (B1212753) groups (-CH2-) are the sites for such oxidative attack. The oxidation of ether linkages can also be achieved using specific reagents to yield various products. For example, the oxidation of the vinyl-ether bond in plasmalogens results in an α-bromo fatty aldehyde. nih.gov While the specific oxidation products of this compound are not extensively documented, the general mechanism suggests the formation of hydroperoxides at the methylene positions as the initial step.

Table 1: General Products of Ether Oxidation

Reactant Condition Primary Product Mechanism
Ether (R-O-CH₂-R') Air, Light Hydroperoxide (R-O-CH(OOH)-R') Free Radical

The conversion of ethers to alcohols typically involves the cleavage of the C-O bond. While direct reduction of simple acyclic ethers to alcohols is not a common standalone reaction, reductive cleavage can be achieved. More commonly, the cleavage of ethers using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) yields an alcohol and an alkyl halide as products. masterorganicchemistry.comlibretexts.org If the ether is symmetrical, a single alcohol and alkyl halide are formed. For unsymmetrical ethers, the reaction pathway (Sₙ1 or Sₙ2) determines the products. masterorganicchemistry.comwikipedia.org In the context of this compound, cleavage would result in polyols and methyl halides. Additionally, certain catalytic systems can facilitate the reductive etherification of carbonyl compounds to form ethers, a reverse process that highlights the stability of the ether bond. organic-chemistry.org The reduction of esters can also be a pathway to synthesize ethers under specific catalytic conditions. organic-chemistry.org

The methoxy (B1213986) groups of this compound can be targeted by nucleophilic substitution reactions, primarily through acid-catalyzed ether cleavage. libretexts.orgwikipedia.org In the presence of strong acids like HBr or HI, the ether oxygen is first protonated, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.comyoutube.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom. wikipedia.orgyoutube.com

For this compound, the carbon atoms of the methoxy groups and the methylene carbons of the propane (B168953) backbone are primary. Therefore, the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org The nucleophile will attack the less sterically hindered carbon atom. This typically results in the cleavage of the methyl-oxygen bond, producing a methyl halide and a corresponding alcohol. Subsequent reaction with excess acid can convert the resulting alcohol functionalities into alkyl halides.

Table 2: Nucleophilic Substitution of Ethers with HX

Ether Type Mechanism Products
Primary Alkyl Ether Sₙ2 Alcohol + Alkyl Halide
Tertiary Alkyl Ether Sₙ1 Alcohol + Alkyl Halide

Mechanistic Investigations of Ether Bond Cleavage in Propane-based Diethers

The cleavage of ether bonds in diethers, such as derivatives of propane, has been a subject of mechanistic studies, particularly concerning the action of organometallic reagents.

While ethers like diethyl ether and tetrahydrofuran (B95107) are commonly used as solvents for Grignard reactions due to their general inertness, under certain conditions, Grignard reagents can induce the cleavage of ether linkages. masterorganicchemistry.comstudysmarter.co.uk This reactivity is particularly noted in the presence of catalysts. For instance, nickel-catalyzed cross-coupling reactions between Grignard reagents and aryl or benzyl (B1604629) alkyl ethers have been developed. recercat.cat

Specifically for propane-based diethers, research has shown unexpected cleavage of ether bonds. A study on the Grignard-Wurtz synthesis of a MgCl₂–donor adduct reported the cleavage of 1,3-dimethoxypropane (B95874). acs.org The mechanism for such a reaction is proposed to involve the coordination of the magnesium atom of the Grignard reagent to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the organic residue of the Grignard reagent. The presence of multiple ether functionalities in propane-based diethers can enhance this interaction through chelation.

In the Grignard reagent-induced cleavage of a methoxy group from a compound like this compound (R-OCH₃), a key intermediate formed is a methoxy-magnesium species. The reaction can be generalized as:

R-OCH₃ + R'-MgX → R-R' + CH₃O-MgX

Here, R' from the Grignard reagent (R'MgX) displaces the methoxy group, which then forms a magnesium alkoxide intermediate (CH₃O-MgX). This intermediate is a stable species that is subsequently hydrolyzed during aqueous workup to yield methanol. The formation of this methoxy-magnesium halide is a characteristic feature of the cleavage of methyl ethers by Grignard reagents.

Analysis of By-product Formation and Parallel Reaction Paths

The Williamson ether synthesis, while being a robust method for preparing ethers, is not without its competing reactions that can lead to the formation of by-products. wikipedia.org This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent. wikipedia.org

A significant parallel reaction path in the Williamson synthesis is elimination, which competes with the desired substitution. This is particularly prevalent when using sterically hindered alkyl halides or alkoxides. masterorganicchemistry.com The alkoxide, being a strong base, can abstract a proton from the alkylating agent, leading to the formation of an alkene instead of an ether. The ratio of substitution to elimination is influenced by factors such as the structure of the reactants, the strength of the base, the nature of the solvent, and the reaction temperature. For the synthesis of a branched polyether like this compound, which likely involves the reaction of a polyol-derived alkoxide with a methylating agent, the steric hindrance around the reacting centers is a critical factor.

In the context of synthesizing polyethers from polyols like pentaerythritol (B129877), incomplete methylation can be a source of by-products. rsc.org The synthesis of fully methylated products requires forcing conditions, and partially methylated derivatives can remain in the final product mixture if the reaction does not go to completion. Furthermore, intermolecular reactions between partially alkylated polyol molecules can lead to the formation of oligomeric by-products, where two or more polyol units are linked by an ether bond.

The table below summarizes potential by-products in the synthesis of this compound via the Williamson ether synthesis, based on general principles of this reaction applied to polyol substrates.

By-product Type Formation Pathway Influencing Factors
Incomplete Methylation ProductsInsufficient reaction time or stoichiometry of the methylating agent.Reaction time, temperature, stoichiometry of reagents.
Elimination Products (Alkenes)Base-promoted elimination from the alkylating agent.Steric hindrance, base strength, temperature.
Oligomeric EthersIntermolecular etherification between partially methylated polyol molecules.Concentration of reactants, reaction conditions.

Analysis of such by-products is typically carried out using techniques like gas chromatography-mass spectrometry (GC-MS), which can separate and identify the various components of the reaction mixture. nih.govresearchgate.netresearchgate.net

Radical Chemistry of Related Oxygenated Hydrocarbons

Ethers, including polyethers like this compound, are susceptible to radical-mediated reactions, most notably autoxidation in the presence of oxygen. scispace.comresearchgate.net This process involves a free-radical chain mechanism that leads to the formation of hydroperoxides, which can be unstable and potentially explosive upon concentration. scispace.com

The general mechanism for the autoxidation of ethers involves three main stages:

Initiation: Formation of a radical species from the ether molecule, typically by abstraction of a hydrogen atom. This can be initiated by heat, light, or the presence of radical initiators.

Propagation: The initial radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain reaction.

Termination: The reaction is terminated by the combination of two radical species to form non-radical products.

Kinetics and Yields of Radical Intermediates in Oxidation Processes

The kinetics of the oxidation of ethers are governed by the rates of the initiation, propagation, and termination steps. The rate of hydrogen abstraction is a critical factor, and it is known that hydrogen atoms on carbons adjacent to an ether oxygen (α-hydrogens) are particularly susceptible to abstraction due to the stabilizing effect of the oxygen atom on the resulting radical.

Computational studies on the hydrogen abstraction from ethers by hydroperoxyl radicals have provided detailed information on the reaction barriers and rate constants for simple ethers. scispace.comelsevierpure.comresearchgate.net These studies show that the activation energy for hydrogen abstraction is lower for α-hydrogens compared to other positions in the molecule.

The yield of radical intermediates and the final oxidation products, such as hydroperoxides, depends on the reaction conditions, including temperature, oxygen concentration, and the presence of initiators or inhibitors. In the oxidation of polyethylene, the formation and decomposition of hydroperoxides have been studied in detail, revealing the complex interplay of various radical species. researchgate.netnih.gov For polyethers, the accumulation of hydroperoxides can be significant, and their stability is influenced by the polymer matrix and the structure of the hydroperoxide itself. scispace.comresearchgate.net

The following table presents representative kinetic parameters for hydrogen abstraction from simple ethers by the hydroperoxyl radical (HO₂•), which can serve as an analogy for the reactivity of the ether moieties in this compound. The data is based on computational studies and illustrates the influence of the ether functional group on C-H bond reactivity.

Ether Reaction Site Activation Energy (kcal/mol) Rate Constant at 1000 K (cm³ molecule⁻¹ s⁻¹)
Dimethyl etherα-C-H~15-20~1 x 10⁻¹⁵
Diethyl etherα-C-H~14-18~5 x 10⁻¹⁵
Tetrahydrofuranα-C-H~13-17~1 x 10⁻¹⁴

Note: The values in this table are approximate and are intended to be illustrative of the general trends in ether reactivity towards radical abstraction. Actual values can vary depending on the specific computational method and reaction conditions.

Applications and Functional Roles of 1,3 Dimethoxy 2 Methoxymethyl Propane in Advanced Chemical Systems

Role as an Internal Electron Donor in Ziegler-Natta Catalysis for Olefin Polymerization

In the production of isotactic polypropylene (B1209903), modern Ziegler-Natta catalysts (ZNCs) are complex systems often composed of a MgCl₂ support, a titanium compound like TiCl₄, and an organic compound known as an internal electron donor (IED). patsnap.comgoogle.com The internal donor is a crucial component, directly bonded to the MgCl₂ support, where it plays a significant role in determining the catalyst's performance and the final properties of the polymer. google.com The primary function of the IED is to enhance the stereoselectivity of the catalyst, ensuring the production of polypropylene with high isotacticity. google.com Among the various classes of compounds used as IEDs, such as esters (e.g., phthalates, succinates) and ethers, 1,3-diether compounds like 1,3-Dimethoxy-2-(methoxymethyl)propane (B6243048) have emerged as a significant class. google.comnih.gov These ether-based donors influence the formation of the catalyst's surface structure and the nature of the active sites for polymerization. nih.gov

The choice of internal donor is a determining factor for the microstructure and macroscopic properties of the resulting polypropylene. Ether-based donors, including the 1,3-dimethoxypropane (B95874) family, have a pronounced effect on the polymer's molecular weight, molecular weight distribution (MWD), isotacticity, and crystallinity. nih.gov

Molecular Weight and MWD: Catalysts with 1,3-diether donors typically produce polypropylene with a narrower molecular weight distribution (MWD) compared to those using phthalate (B1215562) donors. This is attributed to a more uniform nature of the active sites formed in the presence of these ethers.

Xylene Solubility (XS): Xylene solubility is an indicator of the amorphous, atactic (non-stereoregular) fraction of the polymer. A lower XS value signifies higher isotacticity. The use of ether compounds as internal donors has been shown to effectively control stereospecificity, leading to polypropylenes with low xylene solubility and thus high isotacticity.

Crystallinity: The degree of crystallinity in polypropylene is directly related to its isotacticity. By promoting the formation of highly stereoregular polymer chains, internal donors like this compound contribute to a higher degree of crystallinity in the final product. This, in turn, influences the material's thermal properties, such as its melting point, and mechanical properties.

Research has compared the performance of various ether-based internal donors with each other and with industry-standard phthalate donors. nih.gov These studies highlight the distinct advantages of the 1,3-diether class. Compared to phthalates, 1,3-diethers often lead to catalysts with higher activity and produce polypropylene with higher isotacticity, even in the absence of an external electron donor. Furthermore, 1,3-diether catalysts are generally more sensitive to hydrogen, allowing for more precise control over the polymer's melt flow index. nih.gov

The affinity of the donor for the MgCl₂ surface is a key parameter; studies have shown that 1,3-diethers can have a better affinity than phthalates, leading to a more dominant generation of the (110) surface, which is believed to host the isospecific active sites. nih.gov

Internal Donor TypeRelative Catalytic ActivityPolymer MWD (Mw/Mn)Isotacticity (from XS)Hydrogen Response
1,3-DietherHighNarrow (3-4)Very High nih.govHigh nih.gov
PhthalateStandardBroad (4-5)HighStandard
SuccinateVariableVery Broad (>5)HighVariable
No Internal DonorLowVery BroadLowN/A

Potential as a Synthetic Intermediate for Functional Molecules

Based on available research, there is limited specific information detailing the use of this compound as a direct synthetic intermediate or reagent in the development of functional molecules, particularly within the pharmaceutical field. While related alkoxypropane structures are utilized in various chemical syntheses, the direct application of this specific compound is not prominently documented in the reviewed literature.

No specific examples were found in the reviewed literature of this compound being employed for the synthesis of pharmaceutical intermediates.

There is no information in the provided search results to suggest that this compound is used as a reagent in drug development processes.

Presence as Pyrolysis Fragments in Material Analysis

The identification of specific chemical compounds in the thermal decomposition products of complex materials is a cornerstone of modern analytical chemistry. Pyrolysis, the process of thermally decomposing a substance in an inert atmosphere, breaks down large polymeric structures into smaller, more readily identifiable fragments. When coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS), this method provides a detailed chemical fingerprint of the original material. Within this context, certain compounds serve as reliable markers for the presence of particular components in the initial formulation.

In the forensic and conservation analysis of complex organic materials like spray paints, identifying the binder composition is of critical importance. Alkyd resins are a common type of binder used in these paints. Scientific investigations have utilized pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to break down and identify the constituent parts of these coatings.

During the Py-GC-MS analysis of certain modified alkyd paint resins, a range of pyrolysis fragments are generated. Research has identified the compound 1,3-dimethoxy-2,2-bis(methoxymethyl)propane as one of these characteristic fragments. researchgate.net Its presence in the resulting pyrogram—a chromatogram of the pyrolysis products—is indicative of the original paint's chemical makeup. Specifically, it points to the use of certain polyols in the synthesis of the alkyd resin binder.

A multi-analytical study focusing on the precise identification of alkyd spray paints also successfully detected 1,3-dimethoxy-2,2-bis(methoxymethyl)propane. unito.it The detection of this and other marker compounds allows for the detailed classification and differentiation of various paint formulations, which can be crucial for understanding their aging processes or for matching paint samples in forensic investigations. unito.itunito.it

The following table summarizes research findings where this compound was identified as a pyrolysis fragment in the analysis of paint samples.

Material AnalyzedAnalytical TechniqueKey Finding
Modified alkyd paint resinsPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)1,3-dimethoxy-2,2-bis(methoxymethyl)propane was identified as a characteristic pyrolysis fragment of the paint. researchgate.net
Alkyd spray paintsPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)1,3-dimethoxy-2,2-bis(methoxymethyl)propane was detected, aiding in the accurate classification of the alkyd-based binders. unito.it

Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed analytical and characterization data for the specific chemical compound This compound is not publicly available at this time.

Efforts to acquire the necessary information to fulfill the requested article on the spectroscopic and chromatographic analysis of this compound were unsuccessful. Searches for experimental data pertaining to its structural elucidation and detection, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), did not yield specific results for this molecule.

While information is available for structurally similar compounds, such as 1,3-Dimethoxy-2-(methoxymethyl)-2-methylpropane, these molecules possess different chemical structures and, consequently, distinct analytical profiles. Adhering to the principles of scientific accuracy, data from these related but different compounds cannot be used to describe this compound.

Therefore, the creation of a scientifically accurate and thorough article, complete with the requested data tables and detailed research findings for each specified analytical technique, is not possible.

Analytical Characterization and Detection of 1,3 Dimethoxy 2 Methoxymethyl Propane

Chromatographic Methods for Analysis and Isolation

Gas Chromatography (GC) and Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS)

Pyrolysis-GC/MS for Identification in Complex Polymeric Mixtures

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the chemical characterization of polymeric materials. chromatographyonline.com The method involves the thermal degradation of a polymer sample in an inert atmosphere, which breaks the macromolecule into smaller, volatile fragments characteristic of its original structure. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry.

This technique is particularly well-suited for analyzing complex polymers like polyethers, polyurethanes, and polyesters. researchgate.netelsevierpure.comnist.gov While specific studies identifying 1,3-Dimethoxy-2-(methoxymethyl)propane (B6243048) as a pyrolysis product were not found in a review of the literature, Py-GC/MS would be the definitive method for its identification if it were present as a structural component or an additive in a polymer.

The process would involve:

Pyrolysis: A microgram-scale sample of the polymer is rapidly heated to a high temperature (typically 500–1400 °C) in the pyrolyzer. chromatographyonline.com This would break down the polymer backbone. If the polymer contained repeating units derived from trimethyl ether of glycerol, this compound could be formed as a stable degradation product.

Gas Chromatography (GC): The resulting volatile fragments are swept into a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint for the compound, allows for positive identification by comparison to spectral libraries or through detailed interpretation.

The identification of this compound among other pyrolysates would provide crucial information about the original polymer's chemical composition. researchgate.net

Quantitative Analysis Using GC-FID and ECN Methods

For the quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable and robust method. The FID detector exhibits a linear response over a wide range of concentrations for most organic compounds and is a standard tool for quantitative analysis.

A typical quantitative GC-FID method would involve:

Calibration: Preparing a series of standard solutions of purified this compound at known concentrations.

Analysis: Injecting these standards into the GC-FID system to generate a calibration curve that plots detector response versus concentration.

Sample Measurement: Injecting the unknown sample and using its detector response to determine the concentration from the calibration curve. An internal standard might be used to improve accuracy and precision.

Conversely, the Electron Capture Negative Ionization (ECN) method is generally not the preferred technique for analyzing a simple aliphatic ether like this compound. ECN is a highly sensitive detection mode specifically for compounds with electrophilic functional groups, such as halogen atoms (e.g., chlorine, bromine) or nitro groups. Since this compound lacks these features, its response with an ECN detector would be poor, making GC-FID the more appropriate choice for quantitative analysis.

Mass Spectrometry (MS) Applications

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is the primary tool for the structural confirmation of this compound. In the absence of a publicly available, experimentally verified mass spectrum for this specific compound, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the well-established fragmentation rules for aliphatic ethers. miamioh.eduwikipedia.org

The main fragmentation pathways for ethers are alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond itself. youtube.com Upon ionization, the molecular ion ([M]•+) of this compound (m/z 148) would undergo fragmentation to produce a series of characteristic ions.

Key predicted fragmentation patterns include:

Loss of a Methoxy (B1213986) Radical (•OCH₃): Cleavage of a C-O bond can lead to the loss of a methoxy radical, resulting in a prominent ion at m/z 117 ([M-31]⁺). whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to an ether oxygen is a dominant pathway. This could lead to the formation of a stable oxonium ion. For example, the formation of the [CH₂(OCH₃)CH(CH₂OCH₃)]⁺ ion at m/z 103.

Formation of the Methoxy-containing Ions: Simple cleavage of the C-O bonds can produce the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45, which is often a characteristic and abundant fragment for compounds containing this moiety.

The following table details the predicted major fragments for this compound.

m/z (Mass/Charge Ratio)Proposed Ion FormulaFragmentation Mechanism
117[C₆H₁₃O₂]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.
103[C₅H₁₁O₂]⁺Alpha-cleavage with loss of an ethyl radical, followed by rearrangement.
87[C₄H₇O₂]⁺Loss of a methoxyethyl radical (•CH₂CH₂OCH₃).
75[C₃H₇O₂]⁺Cleavage resulting in the [CH(CH₂OCH₃)₂]⁺ ion.
59[C₂H₇O]⁺Formation of the dimethyloxonium ion after rearrangement.
45[C₂H₅O]⁺Formation of the methoxymethyl cation ([CH₂OCH₃]⁺).

Application in Body Odor Profiling and Chemical Species Characterization

The analysis of volatile organic compounds (VOCs) that constitute human body odor is a complex field heavily reliant on GC-MS. This technique allows for the separation and identification of hundreds of individual chemicals present in sweat, skin emanations, and breath.

A thorough review of scientific literature does not indicate that this compound has been identified as a component of human body odor. The compounds typically found are a mixture of fatty acids, aldehydes, ketones, alcohols, and sulfur- and nitrogen-containing species.

However, if this compound were present in a biological sample being profiled for odorants, GC-MS would be the method used for its detection and characterization. Its identity would be confirmed by its retention time in the GC and, more importantly, by its unique mass spectrum. The fragmentation pattern, as detailed in the previous section, would allow for its unambiguous identification even at trace levels within a complex mixture of other VOCs.

Theoretical and Computational Investigations of 1,3 Dimethoxy 2 Methoxymethyl Propane

Quantum Chemical Studies of Molecular Structure and Electronic Properties

No specific research data is available for this section.

Density Functional Theory (DFT) Applications

No specific research data is available for this subsection.

Ab Initio Methods for Energetic and Thermodynamic Parameters

No specific research data is available for this subsection.

Mechanistic Modeling of Reactions Involving Ether Functionalities

No specific research data is available for this section.

Master Equation Calculations for Pressure and Temperature Dependent Kinetics

No specific research data is available for this subsection.

Elucidation of Transition States and Reaction Pathways

No specific research data is available for this subsection.

Conformational Analysis and Stereochemical Prediction

No specific research data is available for this section.

Environmental Considerations and Degradation Studies of Ether Compounds

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradation of aliphatic ethers is a critical process influencing their persistence in soil and water. Microbial communities in these environments possess diverse metabolic capabilities that can facilitate the breakdown of ether linkages, which are generally considered recalcitrant due to their chemical stability.

The primary mechanism for the aerobic biodegradation of simple aliphatic ethers is initiated by monooxygenase enzymes. frtr.gov These enzymes catalyze the hydroxylation of a carbon atom adjacent to the ether oxygen, a process known as O-dealkylation. inchem.org This initial enzymatic attack results in the formation of an unstable hemiacetal, which then spontaneously cleaves to yield an alcohol and an aldehyde. frtr.gov These intermediate products are typically more readily biodegradable and can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for further breakdown and eventual mineralization to carbon dioxide and water. inchem.org

Several bacterial strains have been identified as capable of degrading ether compounds. For instance, species from the genus Rhodococcus have demonstrated the ability to degrade a variety of alkyl and aralkyl ethers. nih.govnih.gov The induction of the necessary ether-degrading enzymes in these organisms often requires the presence of a substrate with an unsubstituted Cα-methylene group. nih.gov

In addition to terminal oxidation, an alternative "internal oxidative pathway" has been observed for high molecular weight aliphatic ethers. nih.gov This pathway involves a mid-chain oxidation mechanism, where the formation of an intermediate alkene is a prerequisite for bacterial degradation. The subsequent oxidation of the internal double bond is followed by ester cleavage, leading to the formation of alcohols that can be further metabolized. nih.gov

The following table summarizes the key aspects of microbial degradation of aliphatic ethers based on studies of related compounds.

Degradation AspectDescriptionRelevant MicroorganismsKey Enzymes
Primary Mechanism O-dealkylation via hydroxylation of the α-carbon.Rhodococcus sp., Pseudomonas sp.Monooxygenases, Cytochrome P450
Intermediate Products Alcohols and AldehydesN/AAlcohol dehydrogenase, Aldehyde dehydrogenase
Alternative Pathway Mid-chain oxidation for high molecular weight ethers.Enriched cultures from contaminated soils, Rhodococcus ruber.N/A
Influencing Factors Presence of unsubstituted Cα-methylene moiety, molecular weight.N/AN/A

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing 1,3-Dimethoxy-2-(methoxymethyl)propane, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed etherification of propanol derivatives with methanol. Reaction parameters such as catalyst concentration (e.g., sulfuric acid), temperature (optimized between 60–80°C), and solvent polarity significantly influence yield and purity. Continuous flow reactors, as described for structurally similar amines (e.g., 3-Methoxy-2,2-dimethylpropan-1-amine in ), enhance reproducibility by minimizing side reactions. Precise stoichiometric control of methoxymethylation steps is critical to avoid over-substitution .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the positions of methoxy and methoxymethyl groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight, as demonstrated in deuterated analogs (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d5 in ).
  • Infrared Spectroscopy (IR) : Identifies ether (C-O-C) and alkyl C-H stretching vibrations.
  • Reference: Analytical protocols from (NMR/GC-MS for validation) .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence the compound’s reactivity compared to non-substituted ethers?

  • Methodological Answer : The methoxymethyl group introduces steric hindrance, reducing nucleophilic attack at the central carbon, while its electron-donating methoxy substituents enhance ether oxygen’s basicity. Comparative studies with simpler ethers (e.g., 1,3-Dichloropropane in ) reveal slower SN2 kinetics but increased stability in acidic conditions. Computational modeling (DFT) can quantify these effects by comparing transition-state energies .

Q. What strategies can resolve contradictions in reported reaction kinetics under varying solvent systems?

  • Methodological Answer : Use deuterated analogs (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d5 in ) to isolate solvent effects via kinetic isotope studies. Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, while protic solvents (e.g., methanol) may promote competitive solvolysis. Systematic variation of solvent polarity and dielectric constants can reconcile discrepancies in rate constants .

Q. How does the compound’s structure influence its application in synthesizing pharmaceutical intermediates?

  • Methodological Answer : The methoxymethyl group improves solubility in lipid-rich environments, making it valuable for prodrug formulations. For example, sulfonyl chloride derivatives (e.g., 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride in ) are used to modify biomolecules via stable sulfonamide bonds. Comparative studies with amino esters (e.g., Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in ) highlight its role in enhancing bioavailability .

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